5-ethynyl-1,3-oxazole
Description
Properties
CAS No. |
872122-50-4 |
|---|---|
Molecular Formula |
C5H3NO |
Molecular Weight |
93.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 1,3 Oxazole and Its Derivatives
Strategies for Introducing the Ethynyl (B1212043) Moiety
A primary approach to synthesizing 5-ethynyl-1,3-oxazoles involves the strategic installation of the ethynyl group onto an oxazole (B20620) scaffold. This is often achieved through powerful cross-coupling reactions.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the Sonogashira coupling has proven particularly effective for forming the crucial carbon-carbon bond between an oxazole ring and an alkyne.
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of 5-ethynyl-1,3-oxazole synthesis, this reaction typically involves the coupling of a 5-halooxazole with a suitable terminal alkyne. nih.gov The reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which also can serve as the solvent. wikipedia.orglibretexts.org The choice of the halogen on the oxazole ring can influence the reaction's efficiency, with iodides and bromides being common substrates. chemrxiv.org
A general scheme for this transformation is as follows:
Scheme 1: General Sonogashira coupling for the synthesis of 5-ethynyl-1,3-oxazoles.
This methodology has been successfully applied to the synthesis of various substituted 5-ethynyl-1,3-oxazoles, demonstrating its versatility. nih.gov
To prevent undesired side reactions, such as the homocoupling of the terminal alkyne, monoprotected acetylenes are frequently employed in Sonogashira couplings. wikipedia.orgnih.gov Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are particularly advantageous. chemrxiv.orgnih.gov These groups are stable under the standard Sonogashira reaction conditions, ensuring that the coupling occurs selectively at the terminal C-H bond of the alkyne. nih.govgelest.com
For instance, (trimethylsilyl)acetylene is a commonly used reagent. libretexts.org Its use allows for the efficient coupling with a 5-halooxazole to yield a 5-((trimethylsilyl)ethynyl)-1,3-oxazole intermediate. The choice between TMS, TIPS, or other silyl groups can be influenced by the specific substrate and the desired reaction selectivity, as bulkier groups like TIPS can offer enhanced stability. chemrxiv.org
A representative reaction is shown below:
Scheme 2: Sonogashira coupling using a silyl-protected acetylene (B1199291).
| Reactant 1 | Reactant 2 | Protecting Group | Catalyst System | Product |
| 5-Halooxazole | (Trimethylsilyl)acetylene | TMS | Pd catalyst, Cu(I) cocatalyst, Amine base | 5-((Trimethylsilyl)ethynyl)-1,3-oxazole |
| 5-Halooxazole | (Triisopropylsilyl)acetylene | TIPS | Pd catalyst, Cu(I) cocatalyst, Amine base | 5-((Triisopropylsilyl)ethynyl)-1,3-oxazole |
Following the successful Sonogashira coupling, the silyl protecting group must be removed to yield the terminal alkyne, this compound. The C-Si bond cleavage, or desilylation, can be accomplished under various mild conditions, which is crucial to avoid degradation of the often sensitive oxazole ring. nih.gov
An illustration of the deprotection step is provided below:
Scheme 3: Deprotection of a silyl group to yield this compound.
| Silyl-Protected Oxazole | Deprotection Reagent | Product |
| 5-((Trimethylsilyl)ethynyl)-1,3-oxazole | TBAF or K2CO3/MeOH | This compound |
| 5-((Triisopropylsilyl)ethynyl)-1,3-oxazole | TBAF or other fluoride (B91410) source | This compound |
Sonogashira Coupling of Halooxazoles with Terminal Alkynes
Cyclization and Annulation Approaches to the Oxazole Ring
An alternative synthetic strategy involves the construction of the oxazole ring itself, incorporating the ethynyl functionality during the cyclization process.
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.govmdpi.com The aldehyde provides two atoms (the carbonyl carbon and oxygen) and the TosMIC reagent provides the remaining three atoms of the five-membered oxazole ring. nih.gov
The synthesis begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form a 5-hydroxy-4-tosyl-4,5-dihydro-1,3-oxazole (an oxazoline). organic-chemistry.orgnih.gov Subsequent base-promoted elimination of p-toluenesulfinic acid leads to the aromatic oxazole ring. organic-chemistry.org To synthesize a this compound using this method, an α,β-unsaturated aldehyde bearing a terminal alkyne, such as propynal or a protected derivative, would be a required starting material. The reaction of such an aldehyde with TosMIC under basic conditions would directly yield the desired this compound. nih.gov This approach has been utilized for the synthesis of various 5-substituted oxazoles. mdpi.comorganic-chemistry.org
The general mechanism is outlined below:
Scheme 4: General mechanism of the Van Leusen oxazole synthesis.
| Aldehyde | Reagent | Base | Product |
| R-CHO | Tosylmethyl isocyanide (TosMIC) | K2CO3, etc. | 5-R-1,3-Oxazole |
| Ethynyl-substituted aldehyde | Tosylmethyl isocyanide (TosMIC) | K2CO3, etc. | This compound |
Van Leusen Oxazole Synthesis and Related Processes
Formation of 5-Substituted Oxazoles from Aldehydes and TosMICs
A widely utilized and effective method for creating 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.govmdpi.com This reaction is a [3+2] cycloaddition that involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govvarsal.com The versatility of TosMIC stems from its three key components: an isocyanide group, a tosyl group which acts as an excellent leaving group, and an acidic α-carbon that is readily deprotonated. varsal.com
The mechanism begins with the deprotonation of TosMIC by a base, such as potassium carbonate (K2CO3), in a solvent like methanol. varsal.comwikipedia.org The resulting anion attacks the carbonyl group of an aldehyde, which is followed by a 5-endo-dig cyclization to form a 5-membered oxazoline (B21484) intermediate. nih.govwikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the stable oxazole ring. nih.govwikipedia.org
This one-pot reaction is known for its mild conditions and broad substrate scope, accommodating a wide variety of aldehydes. nih.govmdpi.com For instance, α,β-unsaturated aldehydes can be used to produce 5-ethenyl oxazoles. nih.govmdpi.com The synthesis of 5-aryl-substituted oxazoles is also readily achieved with this method. nih.gov While the direct synthesis of this compound via this method requires an aldehyde precursor with a protected ethynyl group, the reaction's general tolerance for diverse functional groups makes it a foundational strategy. nih.govmdpi.com
Table 1: Examples of Van Leusen Oxazole Synthesis
| Aldehyde Reactant | TosMIC Reagent | Base/Solvent | Resulting 5-Substituted Oxazole | Reference |
|---|---|---|---|---|
| Various Aldehydes (R-CHO) | TosMIC | K₂CO₃ / Methanol | 5-R-Oxazoles | varsal.com |
| α,β-Unsaturated Aldehydes | TosMIC | - | 5-(Aryl/furyl/thienyl/pyridyl ethenyl) oxazoles | nih.govmdpi.com |
| 2-Chloroquinoline-3-carbaldehydes | TosMIC | - | 5-(2-Tosylquinolin-3-yl)oxazole | nih.govmdpi.com |
Gold-Catalyzed Annulations for Densely Functionalized Oxazoles
Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. Gold(I) catalysts, in particular, are effective π-acids that can activate alkynes toward nucleophilic attack, enabling a range of annulation reactions to form oxazoles. nih.govnih.gov These reactions provide convergent and regioselective access to densely substituted oxazoles under non-oxidative conditions. nih.govd-nb.info
A notable approach involves a gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govrsc.orgrsc.org This method is highly regioselective, yielding fully substituted oxazoles. The reaction is believed to proceed through the coordination of the gold catalyst to the alkyne, followed by a regioselective attack by the dioxazole. nih.govrsc.org Subsequent fragmentation and transformation lead to a gold carbene species that cyclizes to form the oxazole ring. nih.govrsc.org
Utilizing Alkynyl Thioethers as Precursors
A significant advancement in gold-catalyzed oxazole synthesis is the use of alkynyl thioethers as precursors. nih.govnih.gov These substrates, which are readily accessible and robust, provide an alternative to more commonly used ynamides. d-nb.info The reaction involves the gold-catalyzed annulation of alkynyl thioethers with nucleophilic nitrenoids. nih.gov This methodology is distinguished by its broad functional-group and structural tolerance, allowing for the synthesis of a wide array of densely functionalized oxazoles. d-nb.infonih.gov The sulfur group is essential for the reactivity but leads to different outcomes compared to nitrogen-donor alkynes like ynamides. nih.govd-nb.info
Regioselective Outcomes in Oxazole Formation
A key feature of the gold-catalyzed annulation of alkynyl thioethers is the regiochemical outcome. The reaction exhibits a regioselectivity that is complementary, or inverted, relative to analogous reactions involving ynamides. nih.govd-nb.info For example, in the reaction of an alkynyl thioether, the 5-methylthio-oxazole isomer is favored over the 4-methylthio-oxazole. nih.govd-nb.info This indicates that the sulfur atom does not act as a typical π-donor substituent, and the reaction does not proceed through a controlling ketenethionium intermediate. nih.govd-nb.info This distinct regioselectivity addresses the limitations of using ynamides and expands the toolbox for accessing specific oxazole substitution patterns. nih.govnih.gov The reaction of alkynyl thioethers with isoxazoles under gold(I) catalysis proceeds via a regioselective addition β to the sulfenyl group, providing controlled access to the formal [3+2] cycloaddition pathway. acs.orgacs.org
Table 2: Gold-Catalyzed Annulation of an Alkynyl Thioether
| Alkynyl Thioether | Nitrenoid Source | Catalyst | Major Product Regioisomer | Reference |
|---|---|---|---|---|
| 1a (Generic) | 2a (Aminide) | Dichloro(pyridine-2-carboxylato)gold | 5-Methylthio-oxazole (3aa) | nih.govd-nb.info |
| Alkynyl thioethers | Isoxazoles / nih.govCurrent time information in Bangalore, IN.Benzisoxazoles | Au(I) catalyst | 3-Sulfenylated pyrroles / indoles (β-addition) | acs.orgacs.org |
Copper-Catalyzed Oxidative Dehydrogenative Annulation
Copper-catalyzed reactions offer an efficient and economical pathway to oxazole derivatives. One prominent method is the aerobic oxidative dehydrogenative annulation, which constructs trisubstituted oxazoles from simple starting materials. nih.govacs.org This transformation is highly efficient, combining dioxygen activation with oxidative C-H bond functionalization. acs.org
Reactions Involving Amines, Alkynes, and Oxidants
A novel and practical protocol for synthesizing trisubstituted oxazoles involves a copper-catalyzed reaction between amines, alkynes, and molecular oxygen (O2). nih.govacs.orgacs.org In this process, O2 serves as the ideal oxidant and oxygen source due to its abundance and environmental benignity. acs.org The reaction assembles the oxazole ring from readily available components under mild conditions. nih.gov The transformation is successful with a range of substrates, including aliphatic amines. acs.org Isotope-labeling experiments have confirmed that the oxygen atom incorporated into the oxazole ring originates from molecular oxygen. nih.govacs.org While the direct reaction can sometimes be slow, using pre-formed enamines (from the amine and alkyne) as substrates can lead to moderate yields of the desired oxazole products. acs.org
Table 3: Copper-Catalyzed Oxidative Annulation
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Product Type | Reference |
|---|---|---|---|---|
| Amines | Alkynes | Copper / O₂ | Trisubstituted Oxazoles | nih.govacs.orgacs.org |
| Aryl Acetaldehydes | Amines | Copper / O₂ | Oxazoles | nih.gov |
| Enamides | - | Copper(II) | 2,5-Disubstituted Oxazoles | rsc.org |
Metal-Free Annulation Reactions
To circumvent issues related to the cost and toxicity of some transition metals, metal-free synthetic methodologies for oxazoles have gained prominence. rsc.org These reactions offer environmentally benign alternatives for constructing the oxazole skeleton. rsc.org
Several strategies have been developed. One approach involves a Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides, using trifluoromethanesulfonic acid (TfOH) as a catalyst. This method is characterized by its mild conditions and broad substrate scope. acs.org Another novel, metal-free strategy achieves the synthesis of substituted oxazoles through the C–O bond cleavage of an ester, using amines and iodine as the sole oxidant. This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation. rsc.org Furthermore, reactions mediated by hypervalent iodine reagents, such as aryl-λ3-iodanes, can achieve the cycloisomerization of propargyl compounds to form oxazoles without the need for any metal catalysts. researchgate.net
Alkyne, Nitrile, and Oxygen Atom Cyclizations
A metal-free annulation method provides a regioselective pathway to synthesize 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org This reaction involves the combination of alkynes, nitriles, and an oxygen atom source, such as iodosylbenzene (PhIO), in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or triflylimide (Tf2NH). organic-chemistry.org This approach is notable for its ability to assemble the oxazole ring with specific regiochemistry and has been applied to the synthesis of anti-inflammatory drugs. organic-chemistry.org
Another strategy involves a gold-catalyzed intermolecular reaction of gold carbene intermediates. These intermediates are generated from the oxidation of terminal alkynes. Nitriles serve as both a reactant and the solvent in this [2 + 2 + 1] annulation, which efficiently produces 2,5-disubstituted oxazoles with a broad substrate scope. organic-chemistry.org
Selenium-π-Acid Catalyzed Oxidative Functionalization
Organoselenium catalysis has become a significant tool for synthesizing various organic compounds. acs.org Selenium-π-acid catalysis, in particular, utilizes the electrophilic nature of selenium to activate π-bonds in alkynes, which is a challenging transformation. acs.org While the oxidation of alkynes to 1,2-diketones was a known application, recent advancements have expanded its use to include propargylic functionalization and difunctionalization of alkynes. acs.org
The intramolecular cyclization of N-propargylamides is a key method for synthesizing substituted oxazoles. Selenium-π-acid catalysis can be employed in the oxidative functionalization of ynamides to produce multisubstituted oxazoles with high regioselectivity. acs.org This process involves the tautomerization of an enamine intermediate and an S_N2 displacement. acs.org Mechanistic studies have shed light on the conversion of a sp² C–Se bond to a sp³ C–Se bond during the formation of oxazoles. acs.org
In a different approach, visible-light-promoted selenium-π-acid catalysis enables the cyclization of N-propargylamides to yield oxazole aldehydes. researchgate.net This dual catalytic system, combining a photocatalyst and a selenium-π-acid, utilizes air as the terminal oxidant, offering a chemical oxidant-free synthesis. researchgate.net The reaction proceeds under mild conditions with low catalyst loadings. researchgate.net Furthermore, an electrochemically driven oxidative 5-exo-dig radical cyclization of N-propargylbenzamides with alcohols provides a sustainable route to oxazole ketals without the need for external transition-metal catalysts or chemical oxidants. rsc.org
A transition-metal-free intramolecular cyclization of N-propargylic amides, prepared from propargylic amines and fluorocarboxylic acid anhydrides, yields 2-fluoroalkylated oxazoles. organic-chemistry.org The reaction conditions, specifically the base and solvent, are optimized depending on the fluoroalkyl group. organic-chemistry.org
| Reactants | Catalyst/Reagent | Product | Yield (%) |
| N-propargylamides | Selenium-π-acid | Multisubstituted oxazoles | - |
| N-propargylamides | Visible-light, Selenium-π-acid | Oxazole aldehydes | - |
| N-propargylbenzamides, Alcohols | Electrochemical oxidation | Oxazole ketals | Moderate to good |
| N-propargylic amides, Fluorocarboxylic acid anhydrides | Base (e.g., K₂CO₃, NaOMe) | 2-Fluoroalkylated oxazoles | Up to 90 |
Visible-Light Photoredox Catalysis for Substituted Oxazoles
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. acs.org This approach utilizes light energy to drive chemical reactions under mild conditions, often at room temperature. nih.govorganic-chemistry.org It offers a green and energy-efficient alternative to traditional synthetic methods. organic-chemistry.org
A novel three-component cyclization reaction involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provides a direct route to a wide range of substituted oxazoles. nih.govacs.org This reaction proceeds at room temperature and generally produces moderate to good yields of the desired oxazole products. nih.govacs.org
The process is typically catalyzed by an acridinium (B8443388) salt photocatalyst and irradiated with blue LEDs. acs.orgorganic-chemistry.org The reaction is tolerant of various functional groups on both the 2H-azirine and the alkynyl bromide, including electron-donating and electron-withdrawing groups. organic-chemistry.org Mechanistic studies have confirmed that the oxygen atom incorporated into the oxazole ring comes from molecular oxygen (O₂), not from water, and the reaction proceeds through a radical pathway involving peroxyl radical intermediates. organic-chemistry.org
| 2H-Azirine Substituent | Alkynyl Bromide Substituent | Yield (%) |
| Phenyl | Phenyl | 77 |
| 4-Methylphenyl | Phenyl | 75 |
| 4-Methoxyphenyl | Phenyl | 72 |
| 4-Chlorophenyl | Phenyl | 80 |
| Phenyl | 4-Methylphenyl | 78 |
| Phenyl | 4-Methoxyphenyl | 76 |
| Phenyl | 4-Chlorophenyl | 82 |
Intramolecular Cyclization of Enamides (PIDA-Mediated)
The synthesis of functionalized oxazoles can be achieved through the intramolecular oxidative cyclization of enamides mediated by phenyliodine diacetate (PIDA). acs.orgnih.gov This method is advantageous due to its broad substrate scope and the absence of heavy metals in the oxidative carbon-oxygen bond formation process. acs.orgorganic-chemistry.org The use of hypervalent iodine(III) reagents like PIDA offers an environmentally benign alternative to traditional methods that often rely on heavy metals. organic-chemistry.org
The reaction is typically carried out in a solvent such as dichloroethane (DCE) under reflux, often with the addition of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to enhance the reaction rate and yield. organic-chemistry.orgacs.org Optimized conditions can lead to yields of up to 90%. organic-chemistry.org The mechanism is believed to involve the formation of an iodo intermediate, followed by cyclization and reductive elimination to form the oxazole ring. organic-chemistry.orgthieme-connect.com This method has been successfully applied to the synthesis of the non-steroidal anti-inflammatory drug, oxaprozin. organic-chemistry.orgacs.org
| Enamide Substituents (R1, R2, R3) | Yield (%) |
| Ar, Me, H, Ac, CO₂Me | 30-90 |
| CO₂Me, CO₂Bn, Me, H, Ar, COPh | 30-90 |
| Me, Cy, Ar | 30-90 |
Regioselective Synthesis of this compound
The synthesis of ethynyl-substituted oxazoles, including the 5-ethynyl isomer, presents synthetic challenges due to the sensitivity of the oxazole ring. chemrxiv.org However, their potential as versatile building blocks in modern synthetic and medicinal chemistry has driven the development of various synthetic strategies. chemrxiv.org
One common approach for introducing an ethynyl group is the Sonogashira coupling reaction of a halo-oxazole with a protected acetylene, such as triisopropylsilyl (TIPS)-acetylene, followed by deprotection. chemrxiv.org The choice of protecting group and deprotection method is crucial for achieving good yields and avoiding side reactions. chemrxiv.org
For the specific synthesis of 5-ethynyl-2-alkyloxazoles, a sequence involving metallation, bromination, and coupling is often employed. chemrxiv.org The functionalization of the C5 position can be more complex. For instance, the synthesis of ethyl 5-ethynyloxazole-4-carboxylate involves the bromination of the corresponding oxazole-4-carboxylate at the C4 position, followed by further transformations. chemrxiv.org
A transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of a base like potassium tert-butoxide (t-BuOK) offers a regioselective route to 2,4,5-trisubstituted oxazoles, with yields reaching up to 97%. nih.gov
| Reactants | Reagents/Conditions | Product | Yield (%) |
| Halo-oxazole, TIPS-acetylene | Sonogashira coupling, Deprotection | Ethynyl oxazole | - |
| 1,3-Diynes, N,O-bis(trimethylsilyl)acetamide | t-BuOK, Acetonitrile, 120 °C | 2,4,5-Trisubstituted oxazole | Up to 97 |
Directed Functionalization at the C5 Position of the Oxazole Core
The introduction of an ethynyl group at the C5 position of the oxazole ring is typically achieved through a multi-step sequence involving the initial installation of a handle, such as a halogen, which can then be subjected to a cross-coupling reaction.
A primary method for functionalizing the C5 position is through direct metallation followed by quenching with an electrophile. However, simple deprotonation can be non-selective. chemrxiv.org For instance, the use of n-butyllithium (n-BuLi) can lead to non-selective deprotonation and reduced yields of the desired product. chemrxiv.org A more controlled approach involves the "halogen dance" isomerization. In this process, a precursor like 2-phenylthio-5-bromo-1,3-oxazole is treated with a strong base such as lithium diisopropylamide (LDA). nih.gov This initially causes deprotonation at the C4 position. Upon warming, this intermediate isomerizes to the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole, which can then react with various electrophiles at the C5 position. nih.gov Transmetalation of this lithium species to a zinc reagent allows for subsequent Negishi cross-coupling reactions. nih.gov
Another powerful strategy for C5 functionalization is the palladium-catalyzed direct arylation, which has been shown to be highly regioselective for the C5 position using a Pd(OAc)₂/KOAc catalytic system. researchgate.net While this method is used for arylation, the underlying principle of activating the C5 C-H bond is significant.
For the direct synthesis of 5-ethynyl-1,3-oxazoles, the most common and effective route is the Sonogashira cross-coupling reaction. chemrxiv.orgwikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In this context, a 5-halo-oxazole serves as the halide partner. The synthesis of the requisite 5-halo-oxazole can be complex. For example, functionalizing ethyl oxazole-5-carboxylate requires the use of LiHMDS and NBS as a bromine source to generate the 4-bromo ester, leaving the C2 position unsubstituted. chemrxiv.org
The Sonogashira reaction itself involves coupling the 5-halo-oxazole with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA) or triisopropylsilyl (TIPS)-acetylene. chemrxiv.orgwikipedia.org TIPS-acetylene is often preferred as the resulting silyl-protected ethynyl oxazoles exhibit greater stability, preventing low yields upon isolation. chemrxiv.org The reaction is performed under mild conditions, often at room temperature with a mild base, which is crucial for the sensitive oxazole ring. chemrxiv.orgwikipedia.org
| Reaction | Catalyst/Reagents | Key Feature | Reference |
| C5-Lithiation | n-BuLi | Can be non-selective | chemrxiv.org |
| Halogen Dance Isomerization | LDA, then electrophile | Forms a stable 5-lithio intermediate for C5 functionalization | nih.gov |
| C5-Arylation | Pd(OAc)₂/KOAc | Regioselective C-H activation at C5 | researchgate.net |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | Couples a 5-halo-oxazole with a terminal alkyne | wikipedia.orglibretexts.org |
Challenges in Selective Isomer Preparation
The preparation of specific isomers of ethynyl oxazoles is fraught with challenges, primarily due to issues with regioselectivity during the initial functionalization of the oxazole ring. chemrxiv.org The inherent reactivity of the different positions on the oxazole core (C2, C4, and C5) can be similar, leading to mixtures of products.
One of the main difficulties is achieving selective deprotonation. As mentioned, strong bases like n-BuLi can lead to non-selective deprotonation, resulting in a mixture of isomers and consequently, lower yields of the desired product. chemrxiv.org The choice of base and reaction conditions is therefore critical. The "halogen dance" rearrangement, while useful, is a specific case that relies on the presence of other substituents to direct the isomerization. nih.gov
The synthesis of isomeric 5-ethynyl oxazoles bearing a substituent at the C2-position has been explored to provide stability to the halide intermediates used in coupling reactions. chemrxiv.org It was found that 2-substituted-5-iodooxazoles provided higher yields and selectivity in Sonogashira couplings compared to the corresponding bromides. chemrxiv.org This highlights that the nature of the halogen at the coupling site significantly influences the reaction's efficiency and selectivity.
Furthermore, the stability of the intermediates plays a crucial role. For instance, while TMS-acetylene is a common reagent for Sonogashira couplings, the resulting TMS-ethynyl oxazoles were found to be unstable, leading to extremely low yields. chemrxiv.org The switch to the bulkier TIPS protecting group was necessary to successfully isolate the protected ethynyl oxazoles. chemrxiv.org
The functionalization of an existing substituted oxazole presents its own set of regiochemical challenges. When starting with ethyl oxazole-5-carboxylate, a bromination reaction using LiHMDS and NBS yielded the 4-bromo ester, not the desired 2-bromo or a different isomer. chemrxiv.org This outcome was attributed to the enhanced stability of the oxazole carbanion open form in the polar aprotic solvent system used. chemrxiv.org This demonstrates how the interplay of existing functional groups and reaction conditions dictates the position of further functionalization, complicating the synthesis of a specific, desired isomer.
Multi-Gram Scale Synthesis and Purification Considerations
Scaling up the synthesis of this compound and its derivatives to a multi-gram scale introduces significant practical challenges related to both the reaction execution and the purification of the final products. chemrxiv.org The sensitivity of the oxazole ring and the stability of the ethynyl compounds are primary concerns. chemrxiv.org
A successful multi-gram synthesis relies on optimized methods for the coupling reaction and robust purification techniques. chemrxiv.org Precise control over reaction parameters, such as temperature and the rate of reagent addition, is essential to obtain intermediates in high purity, which is critical for the success of subsequent steps. chemrxiv.org
A major hurdle in the purification process is the removal of the silyl protecting group (deprotection) from the ethynyl moiety and the separation of related byproducts. chemrxiv.orgchemrxiv.org Several methods for TIPS deprotection have been explored:
Cesium Fluoride (CsF): While generally successful, using CsF in a methanol-dichloromethane mixture can be problematic during work-up. The cesium salts can catalyze a Michael-type addition as a side reaction, and separating the product from cesium salts can be challenging. chemrxiv.org
Lithium Hydroxide (LiOH): For oxazoles with bulky substituents, an alternative deprotection method using LiOH in THF proved to be more effective. This method resulted in a cleaner product and avoided the side reactions associated with fluoride-based methods. chemrxiv.orgchemrxiv.org
The physical properties of the products and byproducts also complicate purification. For lipophilic oxazoles decorated with bulky substituents, separating the final product from the silyl fluoride byproduct (e.g., TIPS fluoride) by standard methods like column chromatography, recrystallization, or distillation proved to be challenging. chemrxiv.org Similarly, the TIPSOH byproduct from the LiOH deprotection method required careful recrystallization from pentane (B18724) for removal. chemrxiv.org
To overcome these purification challenges, specific non-chromatographic methods have been developed. In many cases, the final ethynyl oxazole products were successfully purified by trituration in pentane, with the addition of t-BuOMe to induce the formation of a crystalline precipitate. chemrxiv.org This highlights the need for tailored purification strategies for each specific derivative on a larger scale.
| Challenge | Mitigation Strategy | Details | Reference |
| Silyl Group Removal (Deprotection) | Use of LiOH in THF | Avoids Michael-type side reactions seen with CsF and is effective for bulky substituents. | chemrxiv.orgchemrxiv.org |
| Byproduct Separation (e.g., TIPS fluoride, TIPSOH) | Recrystallization / Trituration | Standard chromatography can be ineffective; specific solvent systems (e.g., pentane/t-BuOMe) are needed. | chemrxiv.orgchemrxiv.org |
| Intermediate Purity | Precise temperature control and slow reagent addition | Crucial for obtaining high yields and purity in subsequent steps, especially for sensitive substrates. | chemrxiv.org |
| Product Isolation | Trituration and precipitation | An effective non-chromatographic method for purifying crystalline final products. | chemrxiv.org |
Reactivity and Transformations of 5 Ethynyl 1,3 Oxazole
Reactivity of the Terminal Ethynyl (B1212043) Group
The electron-rich nature of the oxazole (B20620) ring influences the reactivity of the adjacent ethynyl group, enabling a range of selective transformations.
Huisgen Cycloadditions (Click Chemistry)
The 1,3-dipolar cycloaddition of azides to the terminal alkyne of 5-ethynyl-1,3-oxazole, a classic example of "click chemistry," provides a highly efficient route to the synthesis of 1,2,3-triazole-linked heterocycles. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.
The copper(I)-catalyzed version of the Huisgen cycloaddition is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction proceeds with exceptional regioselectivity, exclusively affording the 1,4-isomer.
The reaction of this compound and its derivatives with various organic azides in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, leads to the formation of the corresponding 1-(1,3-oxazol-5-yl)-1H-1,2,3-triazoles. The reaction is generally carried out in a mixture of ethanol and water. wikipedia.org
For instance, the reaction of 5-ethynyl-2,4-dimethyloxazole with a selection of azides demonstrates the versatility of this method.
| Ethynyl Oxazole | Azide (B81097) Component | Product | Yield (%) |
|---|---|---|---|
| 5-Ethynyl-2,4-dimethyloxazole | Benzyl azide | 1-(Benzyl)-4-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,3-triazole | >95 |
| 5-Ethynyl-2,4-dimethyloxazole | p-Methoxybenzyl azide | 4-(2,4-Dimethyl-1,3-oxazol-5-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole | >95 |
| 5-Ethynyl-2,4-dimethyloxazole | Azidoacetate | Ethyl 2-(4-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,3-triazol-1-yl)acetate | >95 |
A significant advantage of the CuAAC reaction is the high efficiency and purity of the resulting triazole products. In many cases, the desired cycloadducts precipitate from the reaction mixture and can be isolated by simple filtration, often in yields exceeding 90-95%. wikipedia.orgchemrxiv.org This straightforward purification process makes the CuAAC a highly attractive method for the synthesis of compound libraries.
The robust and reliable nature of the CuAAC reaction makes it an ideal tool for combinatorial chemistry and drug discovery. chemrxiv.org By reacting a single ethynyl oxazole core with a diverse library of azide building blocks, large collections of novel triazole-containing compounds can be rapidly synthesized. This approach allows for the efficient exploration of chemical space and the identification of new molecules with potential biological activity. The oxazole and triazole moieties are both important pharmacophores, and their combination can lead to compounds with enhanced therapeutic properties.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Other Metal-Catalyzed Alkyne Functionalizations
Beyond cycloaddition reactions, the terminal alkyne of this compound can participate in various other metal-catalyzed transformations, further expanding its synthetic utility. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, is a prominent example. This reaction is primarily utilized for the synthesis of ethynyl oxazoles by coupling a halo-oxazole with a terminal alkyne. chemrxiv.org However, this compound itself can act as the alkyne component in Sonogashira couplings with aryl or vinyl halides, leading to the formation of disubstituted alkynes. This provides a powerful method for the construction of extended conjugated systems containing the oxazole unit.
While specific examples for other metal-catalyzed functionalizations directly on the this compound are not extensively documented in the reviewed literature, the known reactivity of terminal alkynes suggests potential for reactions such as:
Heck Coupling: Palladium-catalyzed coupling with vinyl or aryl halides.
Addition Reactions: Metal-catalyzed addition of various nucleophiles across the triple bond.
These potential transformations represent avenues for further exploration in the functionalization of this versatile heterocyclic building block.
Reactivity and Functionalization of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle with distinct sites for electrophilic and nucleophilic attack. Its reactivity is influenced by the substituents present on the ring.
The oxazole ring exhibits characteristic reactivity patterns towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and thus not highly reactive towards electrophilic substitution unless activated by electron-donating groups pharmaguideline.comwikipedia.org. When such reactions do occur, substitution typically takes place at the C5 position wikipedia.org. The relative reactivity of the positions towards electrophiles is generally C4 > C5 > C2 pharmaguideline.com.
Nucleophilic Attack and Substitution: The most electron-deficient carbon atom in the oxazole ring is C2, making it the primary site for nucleophilic attack pharmaguideline.com. Deprotonation with strong bases (metallation) also occurs readily at the C2 position pharmaguideline.comwikipedia.org. If a good leaving group is present at C2, nucleophilic aromatic substitution can occur wikipedia.org. However, nucleophilic attack on the oxazole ring can often lead to ring-opening rather than direct substitution pharmaguideline.com.
For this compound, the ethynyl group acts as an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack while potentially making the C2 and C4 positions more susceptible to nucleophilic attack.
Substituents on the oxazole ring can be chemically modified to introduce new functional groups and build molecular complexity.
A methylthio (-SMe) group on an oxazole ring can be readily oxidized to the corresponding methylsulfonyl (-SO₂Me) group. For example, the reaction of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the 4-methylsulfonyl derivatives organic-chemistry.org.
The resulting methylsulfonyl group is a strong electron-withdrawing group and can act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at that position. This two-step sequence of oxidation followed by displacement provides a powerful method for the functionalization of the oxazole core.
| Starting Material | Reagent | Product | Significance |
| 4-Methylthio-1,3-oxazole derivative | m-CPBA | 4-Methylsulfonyl-1,3-oxazole derivative | Converts thioether to a potential leaving group. |
This table illustrates the oxidation of a methylthio group on an oxazole ring.
Carbanion Chemistry of Oxazole Derivatives
The formation of carbanions via the deprotonation of C-H bonds is a key aspect of oxazole chemistry, enabling a wide range of functionalization reactions. The acidity of the hydrogen atoms on the oxazole ring dictates the site of metallation, with the general order of acidity being C2 > C5 > C4. Consequently, deprotonation most readily occurs at the C2 position. wikipedia.org
While C2 is the most acidic site on the parent oxazole ring, the substitution pattern significantly influences reactivity. For derivatives like this compound, carbanion chemistry at other positions, particularly C5, becomes highly relevant for synthetic strategies. The formation of a carbanion at C5 allows for the introduction of various electrophiles at this position. This approach is synthetically valuable for building more complex molecular architectures based on the oxazole core.
Stability of Oxazole Carbanion Intermediates
The stability of carbanions generated from oxazole derivatives is a critical factor influencing their synthetic utility. Oxazole carbanions, particularly those formed by lithiation (lithio salts), are not simple, static species. A key feature of their chemistry is the existence of an equilibrium between the ring-closed carbanion and a more stable, ring-opened intermediate. wikipedia.org
Upon deprotonation, typically at the C2 position, the resulting lithiated oxazole can undergo ring cleavage to form an enolate-isonitrile species. wikipedia.org This ring-opening provides an alternative, stabilized form for the negative charge. The propensity for this equilibrium depends on the substituents on the oxazole ring and the reaction conditions.
Research on the functionalization of oxazole-5-carboxylates has highlighted the role of solvents in stabilizing carbanion intermediates. During the bromination of an oxazole ester at the C4 position, the reaction proceeds through a carbanion intermediate. It has been suggested that the stability of the open form of this oxazole carbanion is enhanced in polar aprotic solvents. This stabilization facilitates the desired transformation by influencing the reaction pathway.
The stability of these intermediates is a complex interplay of electronic and steric effects, as summarized in the table below.
Table 1: Factors Influencing the Stability of Oxazole Carbanion Intermediates
| Factor | Position of Carbanion | Influence on Stability | Research Finding |
| Electronic Effects | C2 | Most acidic proton; carbanion formation is favorable. | Deprotonation occurs most readily at C2. wikipedia.org |
| Equilibrium | C2 | Lithio salt exists in equilibrium with a ring-opened enolate-isonitrile. | The ring-opened form offers an alternative stabilized structure for the anion. wikipedia.org |
| Solvent Effects | C4 | Polar aprotic solvents enhance the stability of the open form of the carbanion. | This stabilization was noted during the functionalization of an oxazole-5-carboxylate. |
| Substituents | General | Electron-withdrawing groups can further stabilize the carbanion. | General principle in carbanion chemistry. |
Advanced Synthetic Strategies and Catalytic Methodologies
Domino and Multicomponent Reactions Incorporating Ethynyl (B1212043) Oxazoles
Domino and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures from simple precursors in a single operation. These approaches are increasingly being applied to the functionalization of ethynyl oxazoles, leading to novel heterocyclic systems.
Development of Cascade Processes
Cascade reactions, a subset of domino reactions, involving 5-ethynyl-1,3-oxazole derivatives have been developed to synthesize complex polycyclic structures. For instance, a novel cascade cyclopolymerization of 5-ethynyl-1,8-nonadiyne derivatives has been demonstrated to produce conjugated polyacetylenes containing fused bicyclic structures. nih.gov This process, which combines olefin metathesis and metallotropic 1,3-shift reactions, allows for the creation of polymers with low band gaps, a desirable property for organic electronic materials. nih.govresearchgate.net The regioselectivity of the cyclization can be controlled by the choice of catalyst, leading to polymers with either fused bicyclo nih.govsmolecule.com or nih.govnih.gov ring systems. nih.gov
Furthermore, palladium-catalyzed cascade reactions have been employed to synthesize 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles. rsc.org This transformation proceeds through a sequence of C–H activation, carbopalladation, and tandem annulation, all occurring in one pot under redox-neutral conditions. rsc.org
Role of Transition Metal Catalysis
Transition metal catalysis has proven indispensable in activating the ethynyl group of this compound and directing its reactivity towards a variety of valuable transformations. Gold, copper, and palladium catalysts, in particular, have been instrumental in developing novel synthetic methodologies.
Gold-Catalyzed Transformations
Gold catalysts, known for their strong π-acidity, are highly effective in activating alkynes towards nucleophilic attack. This property has been exploited in the synthesis and functionalization of oxazole (B20620) derivatives.
A gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed for the synthesis of fully-substituted oxazoles. nih.govscispace.com This method is notable for its use of readily available starting materials, mild reaction conditions, and scalability. nih.govscispace.com The proposed mechanism involves the coordination of the gold catalyst to the alkynyl triazene, followed by a regioselective attack of the dioxazole. Subsequent ring fragmentation, intramolecular cyclization, and catalyst regeneration yield the desired oxazole product. nih.gov
Regioselectivity Control in Annulations
A key challenge in the synthesis of substituted oxazoles is controlling the regioselectivity of the annulation reaction. Gold catalysis has been shown to provide excellent control in this regard. In the gold-catalyzed reaction of alkynyl thioethers with nucleophilic nitrenoids, densely functionalized oxazoles are formed in a regioselective and convergent manner. scispace.comnih.gov The sulfur-containing alkyne provides access to reactivity that complements that of ynamides, leading to different regioselective outcomes. scispace.comnih.gov This highlights the ability of the catalyst and substrate to work in concert to direct the reaction pathway.
| Catalyst System | Reactants | Product Type | Key Features |
| Gold(I) complex | Alkynyl triazenes, 1,2,4-dioxazoles | Fully-substituted oxazoles | Regioselective [3+2] cycloaddition, mild conditions. nih.govscispace.com |
| Cationic Gold(I) | Alkynyl thioethers, Nucleophilic nitrenoids | Densely functionalized oxazoles | High regioselectivity, complementary to ynamide chemistry. scispace.comnih.gov |
Copper-Catalyzed Reactions
Copper catalysis is widely used in organic synthesis, particularly in coupling reactions and the formation of carbon-heteroatom bonds. In the context of ethynyl oxazoles, copper catalysts play a crucial role in "click chemistry" and other cycloaddition reactions.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been efficiently applied to functionalized ethynyl oxazoles. chemrxiv.orgchemrxiv.org This reaction allows for the straightforward synthesis of 1,2,3-triazole-linked oxazole derivatives, which are of interest in medicinal chemistry and materials science. chemrxiv.orgchemrxiv.org The use of affordable and readily available copper sulfate (B86663) as a catalyst makes this a practical and scalable method. chemrxiv.org
Copper-catalyzed multicomponent reactions have also emerged as a powerful tool for the synthesis of diverse heterocyclic structures. researchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. researchgate.net
| Catalyst | Reactants | Product Type | Key Features |
| CuSO₄ | Ethynyl oxazoles, Azides | 1,2,3-Triazole-linked oxazoles | High efficiency, simple purification, suitable for bioconjugation. chemrxiv.orgchemrxiv.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for the synthesis of ethynyl oxazoles. chemrxiv.orgchemrxiv.org This reaction has been optimized for the preparation of various substituted 2-ethynyl and 5-ethynyl oxazoles on a multigram scale. chemrxiv.orgchemrxiv.org
Furthermore, palladium catalysis is instrumental in the direct arylation of oxazoles. organic-chemistry.org By carefully selecting the phosphine (B1218219) ligand and solvent, high regioselectivity for arylation at either the C-2 or C-5 position can be achieved. organic-chemistry.org Palladium-catalyzed C-H activation has also been utilized in cascade reactions to construct complex oxazole derivatives. rsc.org For instance, a palladium-catalyzed C-H activation of simple arenes followed by a cascade reaction with nitriles provides access to 2,4,5-trisubstituted oxazoles. rsc.org
| Catalyst System | Reaction Type | Reactants | Product Type | Key Features |
| Pd(PPh₃)₄/CuI | Sonogashira Coupling | Halogenated oxazoles, Terminal alkynes | Ethynyl oxazoles | Efficient for multigram scale synthesis. chemrxiv.orgchemrxiv.org |
| Palladium/Phosphine Ligand | Direct Arylation | Oxazoles, Aryl halides | C-2 or C-5 arylated oxazoles | High regioselectivity controlled by ligand and solvent. organic-chemistry.org |
| Palladium Catalyst | C-H Activation/Cascade | Simple arenes, Nitriles | 2,4,5-Trisubstituted oxazoles | Redox-neutral, high atom-economy. rsc.org |
Metal-Free Organic Transformations
Metal-free synthetic methods are increasingly sought after due to their lower cost, reduced toxicity, and simplified purification procedures. rsc.orgresearchgate.net Several metal-free strategies have been successfully employed for the synthesis of oxazole derivatives, some of which are applicable to the preparation of this compound.
One prominent metal-free approach is the van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org This [3+2] cycloaddition reaction is a robust method for constructing the oxazole ring, particularly for accessing 5-substituted oxazoles. nih.gov To synthesize this compound using this method, propynal or a protected derivative would serve as the aldehyde component. The reaction proceeds under basic conditions, with the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov
Another powerful metal-free strategy involves the annulation of alkynes, nitriles, and an oxygen source . For instance, the reaction of an alkyne with a nitrile in the presence of an oxygen donor like iodosylbenzene (PhIO) and a strong acid such as trifluoromethanesulfonic acid (TfOH) can afford polysubstituted oxazoles. organic-chemistry.org This method offers a convergent approach to the oxazole core.
Furthermore, domino oxidative cyclization reactions provide an efficient route to oxazoles from readily available starting materials. A one-pot, transition-metal-free process mediated by tert-butyl hydroperoxide (t-BuOOH) and iodine (I₂) can be used to construct the oxazole ring under mild conditions. organic-chemistry.org
Recent research has also highlighted the utility of halogen dance reactions on the oxazole core to introduce functionality at specific positions, which can then be converted to the desired ethynyl group through subsequent transformations. chemrxiv.org For example, a bromo- or iodo-substituted oxazole at the C5 position can be a precursor for the introduction of the ethynyl group via a Sonogashira coupling, although this latter step is not metal-free. However, the initial halogenation can be achieved under metal-free conditions. chemrxiv.org
Table 2: Overview of Selected Metal-Free Syntheses for Oxazole Derivatives
| Synthetic Method | Key Reagents | Position of Ethynyl Group | Reference |
| van Leusen Oxazole Synthesis | Aldehyde (e.g., propynal), Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | C5 | nih.govsemanticscholar.org |
| Annulation of Alkynes and Nitriles | Alkyne, Nitrile, Oxygen source (e.g., PhIO), Acid (e.g., TfOH) | C2, C4, C5 (depending on substrates) | organic-chemistry.org |
| Domino Oxidative Cyclization | Enaminones or similar precursors, Oxidant (e.g., t-BuOOH/I₂) | Varies with substrate | organic-chemistry.org |
| Halogenation followed by Elimination/Coupling | Oxazole, Halogenating agent (e.g., NBS), Base | C2, C4, or C5 | chemrxiv.orgchemrxiv.org |
These metal-free methodologies provide a diverse toolbox for the synthesis of this compound and its derivatives, offering alternatives to traditional metal-catalyzed approaches and contributing to the development of more sustainable chemical processes. rsc.org
Theoretical and Mechanistic Investigations
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to examine the intricacies of molecular behavior. For 5-ethynyl-1,3-oxazole, these studies offer fundamental insights into its stability, electronic properties, and reactivity.
Analysis of Molecular Stability and Electronic Structure
The stability of the oxazole (B20620) ring is a critical factor in its synthetic utility. Generally, the oxazole core is considered a soft and sensitive substance, particularly susceptible to acidic conditions, unless stabilized by bulky or aromatic substituents. chemrxiv.org Computational studies, often employing methods like Density Functional Theory (DFT), help in quantifying this stability and understanding the electronic landscape of the molecule. nih.govcuny.edu
The distribution of electrons within the this compound molecule dictates its reactivity. The nitrogen atom at position 3 is pyridine-like and imparts weak basicity to the ring. thepharmajournal.com The acidity of the ring protons follows the order C(2) > C(5) > C(4). thepharmajournal.com The ethynyl (B1212043) group at the C5 position introduces a region of high electron density, making it a key site for various chemical transformations. smolecule.com
Quantum chemical calculations, such as those using PM3, ab initio methods, and DFT, have been employed to study the geometric and electronic structures of oxazole derivatives. researchgate.net These studies reveal how substituents on the oxazole ring influence the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. researchgate.net For instance, electron-donating groups can increase the energy of the HOMO, affecting the molecule's interaction with electrophiles. researchgate.net
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the potential energy surfaces of reactions involving this compound. This allows for the elucidation of reaction pathways and the characterization of transition states, which are fleeting, high-energy structures that determine the rate and outcome of a reaction. nih.govcuny.edu
For example, in cycloaddition reactions, a common transformation for ethynyl-substituted oxazoles, computational studies can predict the most favorable pathway and the structure of the transition state. chemrxiv.orgsmolecule.com This is particularly important for understanding the regioselectivity and stereoselectivity of these reactions.
One notable reaction is the "click" reaction, a type of 1,3-dipolar cycloaddition between the ethynyl group of the oxazole and an azide (B81097) to form a triazole. chemrxiv.orgchemrxiv.orgbeilstein-journals.orgresearchgate.net DFT calculations can model the transition state of this reaction, providing insights into the electronic and steric factors that govern its efficiency and selectivity. cuny.edu The formation of an oxazole carbanion and its potential rearrangement into an acyclic isonitrile-enolate form is another area where transition state analysis has been insightful. chemrxiv.org
Elucidation of Reaction Mechanisms
Understanding the step-by-step process of how this compound reacts is crucial for controlling the synthesis of desired products. This involves studying the regioselectivity and stereoselectivity of its reactions, as well as identifying key intermediates and catalytic cycles.
Understanding Regioselectivity and Stereoselectivity
Regioselectivity refers to the preference for one direction of bond formation over another. In the context of this compound, this is particularly relevant in addition and cycloaddition reactions involving the ethynyl group. The electronic nature of the oxazole ring and any substituents play a significant role in directing incoming reagents to a specific atom of the triple bond. organic-chemistry.org
For instance, in palladium-catalyzed direct arylation of oxazoles, the choice of solvent and phosphine (B1218219) ligand can dictate whether the reaction occurs at the C2 or C5 position. organic-chemistry.org Similarly, in the heterocyclization of 1,3-diynes, the reaction proceeds with high regioselectivity to form 2,4,5-trisubstituted oxazoles. nih.gov
Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a key consideration. While the ethynyl group itself is linear, reactions at this site can create new stereocenters, and understanding the factors that control the stereochemical outcome is essential for synthesizing specific isomers.
Intermediates and Catalytic Cycles
Many reactions involving this compound proceed through a series of short-lived intermediates and are often facilitated by catalysts. Identifying these intermediates and understanding the catalytic cycle is fundamental to optimizing reaction conditions and yields.
A common synthetic route to ethynyl oxazoles involves the Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291), followed by deprotection. chemrxiv.orgchemrxiv.org The catalytic cycle for this reaction involves oxidative addition, transmetalation, and reductive elimination steps at a palladium center.
In the formation of the oxazole ring itself, such as through the Van Leusen reaction, an oxazoline (B21484) intermediate is formed which then eliminates a sulfinic acid to yield the final oxazole product. nih.gov Another example is the "halogen dance" isomerization, where a lithium anion intermediate isomerizes to a more stable position before reacting with an electrophile. nih.gov The formation of an oxazole carbanion can also lead to a ring-opened isonitrile enolate intermediate. chemrxiv.orgnih.gov
The azide-alkyne "click" reaction, often catalyzed by copper(I), proceeds through a copper-acetylide intermediate. chemrxiv.orgbeilstein-journals.org Understanding the nature of this and other intermediates in the catalytic cycle is crucial for developing more efficient and selective synthetic methods. beilstein-journals.org
Applications of 5 Ethynyl 1,3 Oxazole in Advanced Organic Synthesis and Materials Science
Versatile Building Blocks in Organic Synthesis
The presence of both an ethynyl (B1212043) group and an oxazole (B20620) moiety makes 5-ethynyl-1,3-oxazole a valuable and versatile building block in organic chemistry. This dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules.
Precursors for Diverse Heterocyclic Scaffolds
The ethynyl group of this compound is particularly amenable to cycloaddition reactions, most notably the azide-alkyne "click" reaction. This reaction allows for the efficient formation of 1,2,3-triazole rings, which are themselves important heterocyclic scaffolds in medicinal chemistry and materials science. The reaction of ethynyl oxazoles with various azides proceeds with high yields, often exceeding 95%, and straightforward purification. chemrxiv.org This provides a reliable method for linking the oxazole core to other molecular fragments, thereby generating a diverse library of heterocyclic compounds. chemrxiv.org The oxazole ring itself is a key feature, as it is a structural motif found in numerous biologically active natural products, including those isolated from marine sponges. chemrxiv.orgchemrxiv.org
Expanding the Chemical Space of Functionalized Molecules
The ability to functionalize both the ethynyl and oxazole components of this compound significantly broadens the accessible chemical space for drug discovery and materials science. The terminal alkyne allows for participation in various coupling reactions, such as the Sonogashira coupling, which is a powerful tool for forming carbon-carbon bonds. chemrxiv.org This enables the introduction of a wide array of substituents at the ethynyl position. Furthermore, the oxazole ring can be substituted at various positions, although this can be challenging due to the ring's sensitivity. chemrxiv.orgchemrxiv.org Researchers have developed methods for the selective modification of the oxazole core, which, combined with the reactivity of the ethynyl group, allows for the creation of a vast number of novel functionalized molecules. chemrxiv.org
Construction of Supramolecular Systems
The linear and rigid nature of the ethynyl group, coupled with the planar oxazole ring, makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies.
Incorporation into Complex Molecular Architectures
The defined geometry of this compound facilitates its incorporation into larger, more complex molecular architectures. chemrxiv.org The acetylene (B1199291) linker provides a linear and unbent geometry, which is a desirable feature in the design of supramolecular structures. chemrxiv.org This allows for the precise spatial arrangement of molecular components, which is crucial for creating functional supramolecular systems. The versatility of the click reaction enables the straightforward connection of this compound units to other building blocks, leading to the formation of intricate and predictable assemblies. chemrxiv.orgchemrxiv.org
Development of Molecular Machines (e.g., Nanorotors)
A particularly exciting application of this compound is in the development of molecular machines, such as nanorotors. chemrxiv.orgchemrxiv.org The ethynyl group can act as an axle, allowing for rotation around the single bond connecting it to the oxazole "stator" or another part of the molecular machine. chemrxiv.org The ability to synthesize and assemble these components with high precision is critical for the development of functional nanodevices. The use of ethynyl oxazoles in the construction of four-component supramolecular nanorotors has been demonstrated, highlighting their potential in this cutting-edge area of research. chemrxiv.org
Role as Linkers and Scaffolds in Advanced Materials (Implicit in Nanorotors and Complex Architectures)
The properties that make this compound a valuable building block for supramolecular systems also translate to its use as a linker and scaffold in the development of advanced materials. chemrxiv.orgchemrxiv.org The rigid, linear nature of the ethynyl linker is key to creating ordered materials with specific and predictable properties. chemrxiv.org Its ability to participate in efficient and reliable coupling reactions, such as click chemistry, allows for the systematic construction of polymers and other extended networks. chemrxiv.org The incorporation of the oxazole ring can also impart desirable electronic or photophysical properties to the resulting materials.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of 5-ethynyl-1,3-oxazole and its derivatives has traditionally relied on multi-step sequences. A common approach involves the Sonogashira coupling of a halogenated oxazole (B20620) precursor with a protected acetylene (B1199291), followed by deprotection to unveil the terminal alkyne. chemrxiv.org For instance, the functionalization of ethyl oxazole-5-carboxylate can be a complex process. chemrxiv.org It may necessitate a transformation employing lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position, leaving the second position unsubstituted. chemrxiv.org
However, the quest for more efficient and sustainable synthetic methodologies is a paramount goal in modern chemistry. Future research will likely focus on developing catalytic systems that can streamline the synthesis, minimize waste, and utilize environmentally benign reagents. One promising avenue is the exploration of calcium-catalyzed reactions. nih.govqub.ac.uk Calcium, being an earth-abundant and non-toxic metal, offers a green alternative to traditional transition metal catalysts. nih.govqub.ac.uk A sustainable, modular, and high-yielding transformation to afford densely functionalized 5-aminooxazoles has been reported using a calcium-catalyzed elimination-cyclization with isocyanides. nih.govqub.ac.uk This reaction is tolerant of a wide range of functional groups and is typically complete in under 30 minutes, producing environmentally benign alcoholic by-products. nih.govqub.ac.uk
Exploration of Undiscovered Reactivity Patterns for the Ethynyl-Oxazole Moiety
The ethynyl (B1212043) group and the oxazole ring are both known for their diverse reactivity. The ethynyl moiety can participate in a wide array of transformations, including cycloadditions, coupling reactions, and nucleophilic additions. The oxazole ring, while generally stable, can undergo electrophilic substitution, metallation, and ring-opening reactions. thepharmajournal.compharmaguideline.comresearchgate.net The interplay between these two functional groups within the this compound framework presents a rich landscape for discovering novel reactivity patterns.
Future research will likely focus on several key areas:
Cycloaddition Reactions: The ethynyl group is an excellent dienophile and can participate in Diels-Alder reactions. pharmaguideline.com The oxazole ring itself can act as a diene in certain cycloaddition reactions. pharmaguideline.com Exploring the intramolecular and intermolecular cycloaddition reactions of this compound could lead to the synthesis of novel polycyclic and heterocyclic systems.
Metal-Catalyzed Transformations: The combination of the alkyne and the oxazole ring offers multiple sites for coordination with transition metals. This could enable novel catalytic cycles for C-H activation, cross-coupling, and annulation reactions. For example, palladium-catalyzed direct arylation of oxazoles has been developed with high regioselectivity at both C-5 and C-2 positions. organic-chemistry.org
Radical Reactions: The ethynyl group can participate in radical addition reactions. Investigating the radical-mediated transformations of this compound could open up new avenues for functionalization and the construction of complex molecules.
A deeper understanding of the electronic and steric properties of the ethynyl-oxazole moiety will be crucial for predicting and controlling its reactivity. Computational studies, in conjunction with experimental work, will play a vital role in elucidating these undiscovered reactivity patterns.
Advanced Applications in Complex Molecular Assembly
The unique structural features and reactivity of this compound make it an attractive building block for the synthesis of complex molecules with potential applications in materials science and medicine. chemrxiv.org
One exciting application is in the construction of molecular rotors and machines . The linear and rigid nature of the ethynyl linker allows for the creation of supramolecular structures with controlled rotational motion. chemrxiv.org For instance, ethynyl oxazoles have been utilized in the assembly of four-component supramolecular nanorotors. chemrxiv.org
Furthermore, the oxazole ring is a common motif in many biologically active natural products and pharmaceutical agents. nih.govsemanticscholar.orgresearchgate.net The ability to introduce an ethynyl group at the 5-position of the oxazole ring provides a handle for further functionalization and the synthesis of novel analogs of these compounds. The "click" reaction, a highly efficient and specific cycloaddition between an alkyne and an azide (B81097), is a powerful tool for this purpose. chemrxiv.org Ethynyl-substituted oxazoles have demonstrated potential as building blocks for a wide range of applications, including drug design. chemrxiv.orgchemrxiv.org
Future research in this area will likely focus on:
The design and synthesis of more sophisticated molecular machines based on the this compound scaffold.
The incorporation of this building block into the total synthesis of complex natural products.
The development of new drug candidates by utilizing the ethynyl group for bio-conjugation and the modification of known pharmacophores.
Integration with Emerging Methodologies in Organic Synthesis (e.g., Flow Chemistry, AI-Driven Synthesis)
The field of organic synthesis is constantly evolving, with new technologies and methodologies emerging that offer significant advantages in terms of efficiency, safety, and scalability. The integration of this compound chemistry with these emerging technologies holds great promise for the future.
Flow Chemistry: Continuous flow synthesis offers several benefits over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions that are difficult or dangerous to carry out in batch. nih.govsci-hub.se The synthesis of 1,2,3-triazoles, which can be formed from ethynyl precursors, has been successfully demonstrated under continuous flow conditions using a copper-on-charcoal heterogeneous catalyst. nih.gov Applying flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient and scalable production processes. For example, recent innovations employ flow chemistry to maintain cryogenic conditions consistently, enhancing reproducibility in large-scale batches of reactions involving lithiated species. smolecule.com
The synergy between the unique chemical properties of this compound and these emerging technologies will undoubtedly lead to exciting new discoveries and advancements in the years to come.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethynyl-1,3-oxazole derivatives?
- Methodology : Cyclization of 2-methyl-1,3-oxazole with ethynylating agents (e.g., acetylene derivatives) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C is a standard protocol. Ethynyl groups are introduced via nucleophilic substitution or cycloaddition reactions .
- Key Variables : Reaction temperature, solvent polarity, and catalyst selection (e.g., transition metals for regioselectivity).
Q. How are this compound derivatives characterized?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C-NMR to confirm ethynyl group integration and ring substitution patterns .
- Mass Spectrometry : LC-ESI-MS/MS for molecular ion detection and fragmentation analysis .
- FT-IR : Identification of C≡C stretching (~2100 cm⁻¹) and oxazole ring vibrations .
- Purity Assessment : Reverse-phase HPLC (RP-HPLC) with UV detection at 250–340 nm .
Q. What are the primary applications of this compound in chemical biology?
- Click Chemistry : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation (e.g., fluorescent tagging of proteins) .
- Enzyme Inhibition : Ethynyl substituents enhance binding to active sites via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?
- Steric vs. Electronic Effects :
- Electron-withdrawing groups (e.g., -Cl, -SO₂Ph) increase electrophilicity at the ethynyl position, favoring Sonogashira coupling .
- Bulky substituents (e.g., 2,4-dimethylphenyl) reduce reaction yields due to steric hindrance .
- Data Table :
| Substituent Position | Reaction Yield (%) | Coupling Partner | Reference |
|---|---|---|---|
| 4-Methyl | 85 | Aryl iodide | |
| 2,4-Dimethylphenyl | 62 | Alkyne |
Q. How can researchers optimize cyclization conditions for this compound synthesis?
- Critical Parameters :
- Temperature : Elevated temperatures (≥100°C) accelerate cyclization but risk decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What strategies resolve contradictions in cytotoxicity data for this compound derivatives?
- Case Example :
- Observed Discrepancy : Compound 7a (LC₅₀ = 100.1 µg/mL) vs. 7b (LC₅₀ = 500 µg/mL) in Daphnia magna assays at 72 h .
- Resolution : Substituent lipophilicity (e.g., -SO₂Ph groups in 7a ) enhances membrane permeability and toxicity .
- Data Table :
| Compound | Substituent | LC₅₀ (µg/mL) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| 7a | 4-Chlorophenylsulfonyl | 100.1 | 72 | |
| 7b | Benzyl | >500 | 72 |
Q. How does the ethynyl group modulate electronic properties of the oxazole ring?
- Mechanistic Insight :
- The ethynyl group acts as an electron-withdrawing moiety, reducing electron density at C-5 and increasing susceptibility to nucleophilic attack .
- Computational studies (DFT) show a 0.3 eV decrease in HOMO-LUMO gap compared to non-ethynyl analogs .
Methodological Best Practices
- Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres to prevent ethynyl group oxidation .
- Toxicity Mitigation : Handle halogenated derivatives (e.g., 5-chloromethyl analogs) in fume hoods due to potential alkylating toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
